S1P Receptor Selectivity: Siponimod Demonstrates Potent, Dual S1P1/S1P5 Agonism with Over 1,000-Fold Selectivity
Siponimod exhibits a distinct receptor selectivity profile compared to other S1P modulators, which is crucial for its unique biological effects [1]. It is a potent agonist at S1P1 and S1P5, with EC50 values of 0.39 nM and 0.98 nM, respectively, in a GTPγS assay [2]. Importantly, it shows negligible activity at S1P2, S1P3, and S1P4, with EC50 values of >10,000 nM, >1,000 nM, and 750 nM, respectively, representing a >1,000-fold selectivity window [REFS-1, REFS-2]. This is in contrast to fingolimod, which is a non-selective agonist of S1P1,3,4,5 with EC50 values in the low nanomolar range for all four subtypes [3], and ponesimod, which is a potent S1P1 agonist (EC50 ~5.7 nM) but also demonstrates activity at other subtypes .
| Evidence Dimension | In vitro functional potency (EC50) |
|---|---|
| Target Compound Data | S1P1: 0.39 nM; S1P5: 0.98 nM; S1P2/3/4: >1,000 nM |
| Comparator Or Baseline | Fingolimod: EC50 ~0.3-3.1 nM for S1P1,3,4,5. Ozanimod: EC50 ~0.16-0.41 nM (S1P1), 8.6-11 nM (S1P5). Ponesimod: EC50 5.7 nM (S1P1), 59.1 nM (S1P5). |
| Quantified Difference | >1,000-fold selectivity for S1P1/5 over S1P2/3/4 for siponimod vs. non-selective profile for fingolimod. |
| Conditions | [35S]-GTPγS binding assay on human recombinant S1P receptor subtypes. |
Why This Matters
This selectivity profile is hypothesized to minimize off-target, S1P3-mediated cardiac effects and maximize neuroprotective S1P5 signaling, directly influencing the compound's suitability for long-term neurodegenerative disease models.
- [1] Pan S, Gray NS, Gao W, et al. Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator. ACS Med Chem Lett. 2013;4(3):333-337. View Source
- [2] Siponimod Product Page. PeptideDB. Accessed 2026. View Source
- [3] Brinkmann V, Davis MD, Heise CE, et al. The immune modulator FTY720 targets sphingosine 1-phosphate receptors. J Biol Chem. 2002;277(24):21453-21457. View Source
